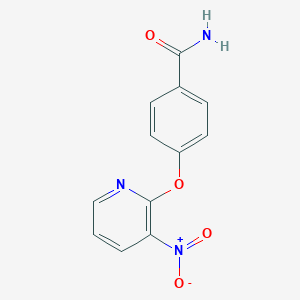

4-({3-Nitro-2-pyridinyl}oxy)benzamide

Descripción

4-({3-Nitro-2-pyridinyl}oxy)benzamide is a benzamide derivative featuring a nitro-substituted pyridinyl ether moiety. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting enzymes such as poly(ADP-ribose) polymerases (PARPs) and other ADP-ribosyltransferases (ARTDs). The nitro group at the 3-position of the pyridine ring and the benzamide backbone are critical for its interactions with enzyme active sites, influencing both potency and selectivity .

Propiedades

Fórmula molecular |

C12H9N3O4 |

|---|---|

Peso molecular |

259.22g/mol |

Nombre IUPAC |

4-(3-nitropyridin-2-yl)oxybenzamide |

InChI |

InChI=1S/C12H9N3O4/c13-11(16)8-3-5-9(6-4-8)19-12-10(15(17)18)2-1-7-14-12/h1-7H,(H2,13,16) |

Clave InChI |

VVFWOOFPELOIQU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

PARP10 Inhibitors

Compounds such as 4-(4-cyanophenoxy)benzamide (10) and 3-(4-carbamoylphenoxy)benzamide (20) (from ) share the benzamide core but differ in substituents. Key comparisons include:

- Potency: Analogs 10 and 20 exhibit IC50 values in the nanomolar range (230–710 nM) for PARP10 inhibition in vitro.

- The nitro-pyridinyl group in 4-({3-Nitro-2-pyridinyl}oxy)benzamide may further modulate selectivity toward specific PARP isoforms .

Table 1: Comparison of PARP10 Inhibitors

| Compound | Substituent | IC50 (nM) | Selectivity (PARP2/PARP1) | Cell Permeability |

|---|---|---|---|---|

| 4-({3-Nitro-2-pyridinyl}oxy)benzamide | 3-Nitro-2-pyridinyl ether | Pending data | Pending data | Likely moderate |

| 4-(4-cyanophenoxy)benzamide (10) | 4-Cyanophenoxy | 230–710 | High | Yes |

| 3-(4-carbamoylphenoxy)benzamide (20) | 4-Carbamoylphenoxy | 230–710 | High | Yes |

Nitro-Substituted Benzamide Derivatives

- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (): This compound includes a nitro group but incorporates a piperazine-pyridyl side chain. The additional basic nitrogen atoms may enhance solubility but reduce blood-brain barrier penetration compared to 4-({3-Nitro-2-pyridinyl}oxy)benzamide .

- Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate (CAS 341967-56-4, ): The methyl ester group in this analog likely acts as a prodrug, requiring hydrolysis to the active carboxylic acid. In contrast, 4-({3-Nitro-2-pyridinyl}oxy)benzamide’s benzamide group provides metabolic stability, avoiding esterase-mediated activation .

GPCR-Targeting Benzamides

A CCR4-targeting benzamide () with the formula C33H39N5O4 shares a benzamide scaffold but lacks the nitro-pyridinyl moiety. Key differences include:

- Hydrogen Bonding: The CCR4 inhibitor has six hydrogen bond acceptors and one donor, while 4-({3-Nitro-2-pyridinyl}oxy)benzamide’s nitro and ether groups contribute to higher polarity and hydrogen-bonding capacity .

- Lipophilicity: The CCR4 compound’s XlogP (3.6) suggests moderate lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.